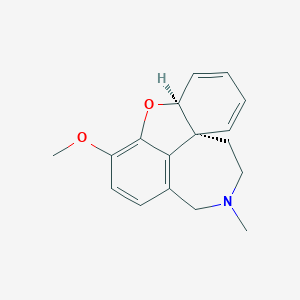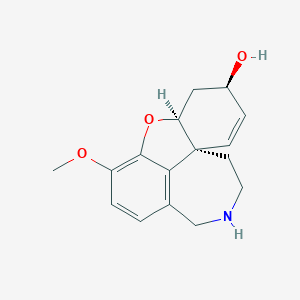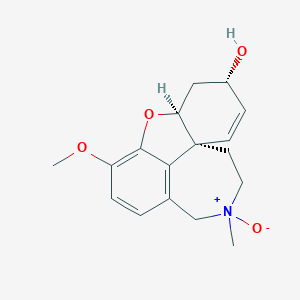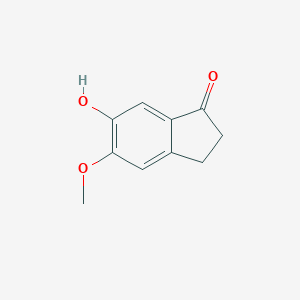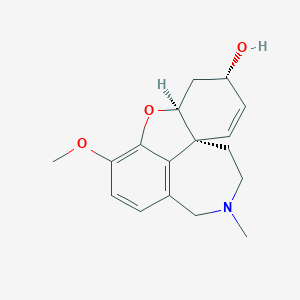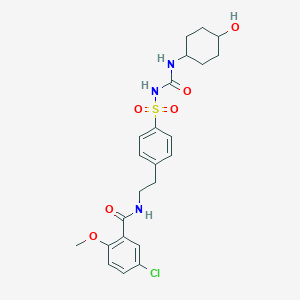
4-Hydroxyglibenclamide
Vue d'ensemble
Description
4-Hydroxyglibenclamide is a metabolite of Glyburide, an antidiabetic drug . It has a molecular formula of C23H28ClN3O6S and a molecular weight of 510.0 g/mol . The IUPAC name for this compound is 5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide .
Synthesis Analysis
The synthesis of Glibenclamide, the parent drug of this compound, has been demonstrated in a semi-telescoped continuous flow process with an overall yield of 80–85% within 10 minutes total residence time .
Molecular Structure Analysis
The molecular structure of this compound includes a variety of functional groups, such as a chlorobenzene ring, a methoxy group, a carbamoylsulfamoyl group, and a hydroxycyclohexyl group .
Physical and Chemical Properties Analysis
This compound has a variety of physical and chemical properties, including its molecular weight, molecular formula, and the presence of various functional groups .
Applications De Recherche Scientifique
Traitement des lésions aiguës du SNC
Il a été constaté que le 4-hydroxyglibenclamide avait des effets protecteurs dans les lésions aiguës du SNC . Il agit par inhibition du canal Sur1-Trpm4 et, dans certains cas, par l'intermédiaire des canaux K ATP cérébraux . Il a été démontré qu'il était bénéfique dans plusieurs modèles murins cliniquement pertinents d'AVC ischémique et hémorragique, de traumatisme crânien, de lésion de la moelle épinière, d'encéphalopathie néonatale de prématurité et de tumeur cérébrale métastatique . Il agit sur les microvaisseaux pour réduire la formation d'œdème et l'hémorragie secondaire, inhibe la mort cellulaire nécrotique, exerce de puissants effets anti-inflammatoires et favorise la neurogenèse .
Essais cliniques pour le traumatisme crânien et l'AVC
Des essais cliniques de phase II ont commencé à évaluer une formulation intraveineuse de glibenclamide chez les patients atteints de traumatisme crânien et d'AVC . L'utilisation du glibenclamide pour le traitement des lésions aiguës du SNC est très prometteuse .
Activité hypoglycémique
Il a été constaté que les principaux métabolites du glibenclamide (glibenclamide), le 4-trans-hydroxy-glibenclamide (M1) et le 3-cis-hydroxy-glibenclamide (M2), avaient un effet hypoglycémiant chez l'homme . Cet effet est dû à une augmentation de la sécrétion d'insuline .
Effet insulinosécréteur
En plus de son activité hypoglycémique, le this compound a un effet insulinosécréteur . Cet effet est également attribué à ses métabolites, M1 et M2
Mécanisme D'action
Target of Action
4-Hydroxyglibenclamide, also known as rac trans-4-Hydroxy Glyburide, primarily targets the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . These channels play a crucial role in insulin secretion, making them a key target for antidiabetic medications.
Mode of Action
The compound works by binding to and inhibiting the SUR1 . This inhibition causes cell membrane depolarization, which opens voltage-dependent calcium channels . The influx of calcium ions triggers the exocytosis of insulin granules, leading to an increase in insulin secretion . This increased insulin secretion helps to lower blood glucose levels, making this compound an effective treatment for type 2 diabetes.
Biochemical Pathways
It is known that the compound’s action on sur1 leads to an increase in insulin secretion . This insulin then acts on various tissues in the body, promoting glucose uptake and utilization, and inhibiting glucose production. These actions collectively contribute to the regulation of blood glucose levels.
Pharmacokinetics
The pharmacokinetics of this compound are complex. It is an active metabolite of the antidiabetic compound glyburide, formed by the action of cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by factors such as renal function . Detailed studies on the pharmacokinetics of this compound are currently lacking.
Result of Action
The primary result of this compound’s action is an increase in insulin secretion, leading to a decrease in blood glucose levels . This makes it an effective treatment for type 2 diabetes. Like other sulfonylureas, it can cause hypoglycemia as a side effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s renal function . Additionally, factors such as diet and exercise, which can influence blood glucose levels, may also affect the compound’s efficacy.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Hydroxyglibenclamide plays a crucial role in biochemical reactions related to glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ATP-sensitive potassium channels (K_ATP) in pancreatic beta cells. By binding to these channels, this compound inhibits their activity, leading to membrane depolarization and subsequent insulin release . This interaction is vital for its hypoglycemic effect, making it an essential compound in diabetes treatment.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In pancreatic beta cells, it promotes insulin synthesis and release by maintaining elevated basal insulin synthetic activity . This compound also influences cell signaling pathways, particularly those involved in glucose metabolism. Additionally, this compound affects gene expression related to insulin production and secretion, thereby playing a critical role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channels in pancreatic beta cells. This binding inhibits the channel’s activity, causing cell membrane depolarization and opening of voltage-dependent calcium channels. The influx of calcium ions triggers insulin granule exocytosis, leading to increased insulin release . This mechanism underscores the compound’s effectiveness in managing blood glucose levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light and moisture . Over time, its hypoglycemic effect remains consistent, but prolonged exposure can lead to degranulation of beta cells, which maintain elevated insulin synthetic activity even after the compound is removed . This indicates that this compound has long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively lowers blood glucose levels without causing significant adverse effects. At higher doses, it can lead to hypoglycemia and other toxic effects . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a clear threshold for its hypoglycemic action.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation . The compound also affects metabolic flux by modulating the activity of key enzymes in the glucose metabolism pathway, thereby influencing metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is a substrate for organic anion transporting polypeptides (OATP) and ATP-binding cassette (ABC) transporters, which influence its distribution and pharmacokinetics . These transporters play a critical role in the hepatic uptake and subsequent metabolism of the compound, affecting its plasma clearance and tissue distribution.
Subcellular Localization
This compound is primarily localized in the cytoplasm of pancreatic beta cells, where it exerts its hypoglycemic effects. The compound’s localization is influenced by its binding to the SUR1 subunit of the K_ATP channels, which are predominantly found in the plasma membrane of beta cells . This subcellular localization is crucial for its function in regulating insulin release and maintaining glucose homeostasis.
Propriétés
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSGCQEWOOQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177737, DTXSID601308718 | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23155-04-6, 23155-00-2 | |
| Record name | 4′-Hydroxyglibenclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Hydroxyglyburide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxyglibenclamide in glibenclamide metabolism?
A: this compound represents a major metabolite of glibenclamide. The study demonstrated that approximately 36% of orally administered glibenclamide is excreted as hydroxylated metabolites in urine within 48 hours, with this compound (trans-4-hydroxyglibenclamide) constituting the larger portion (27%) compared to the cis-3-hydroxyglibenclamide (8%). [] This highlights the significance of the hydroxylation pathway, particularly the formation of this compound, in the elimination of glibenclamide from the body.
Q2: Does the study suggest any specific drug interactions based on the metabolic pathways of this compound formation?
A: The study investigated if individuals with different metabolic capacities for debrisoquine and mephenytoin, categorized as poor and extensive metabolizers, exhibited variations in glibenclamide metabolism, particularly the formation of this compound. The results indicated no significant differences in the plasma pharmacokinetics of glibenclamide or the urinary excretion of its metabolites, including this compound, between these groups. [] This suggests that the metabolism of glibenclamide, particularly the formation of this compound, is not significantly influenced by the genetic polymorphisms affecting debrisoquine and mephenytoin metabolism. Therefore, based on this study, significant drug interactions based solely on these specific metabolic pathways are unlikely.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


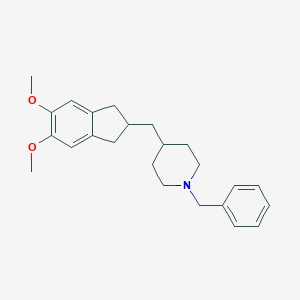

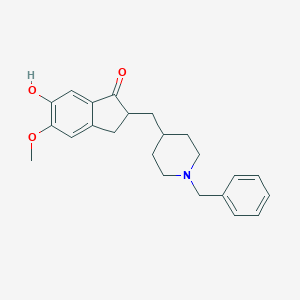

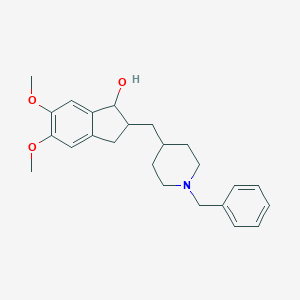
![4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B192812.png)
![(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one](/img/structure/B192814.png)
